Urothion is derived from the metabolism of molybdenum-containing enzymes, specifically through the action of thiopterin in the presence of specific substrates. It can be synthesized in vitro using purified enzymes or cellular extracts that contain the necessary components for its formation, such as sulfite oxidase and S-adenosylmethionine .
Urothion belongs to the class of organosulfur compounds. It is classified as a derivative of thiol compounds due to its sulfur content and its role in biological methylation reactions. Its classification can be further detailed within biochemical contexts, particularly concerning its synthesis and function in enzymatic pathways.
The synthesis of urothion can be achieved through various methods, primarily involving enzymatic reactions. One notable method involves the use of purified molybdenum cofactor-dependent enzymes that facilitate the conversion of thiopterin into urothion. This process typically requires specific conditions, including controlled pH and temperature, to optimize enzyme activity.
Urothion has a complex molecular structure characterized by its sulfur atom integrated into a larger molecular framework. The precise molecular formula and structural details are critical for understanding its chemical behavior and interactions.
Urothion participates in several biochemical reactions, primarily involving methylation processes and detoxification pathways. Its reactivity is largely attributed to the presence of sulfur, which allows it to engage in nucleophilic attacks on electrophilic centers.
The mechanism by which urothion exerts its effects primarily revolves around its role as a methyl donor in enzymatic reactions. This process often follows a Michaelis-Menten kinetic model, where substrate concentration influences the rate of reaction.
These parameters indicate that urothion has a higher affinity for thiopterin compared to other known substrates, enhancing its efficacy in biological systems .
Urothion finds applications primarily within biochemical research and pharmacology:
The isolation and structural characterization of Urothion (2-amino-7-[(1R)-1,2-dihydroxyethyl]-6-(methylthio)thieno[3,2-g]pteridin-4(1H)-one) marked a seminal advancement in heterocyclic chemistry and biochemical metabolite research. Initial studies in the mid-20th century identified this yellow fluorescent compound as a major human urinary pteridine derivative, with the CAS registry number 19295-31-9 formally documenting its chemical identity [3] [7]. The compound's molecular formula (C₁₁H₁₁N₅O₃S₂) and distinctive optical activity (specific rotation [α]D²⁰ = -20° after 15 hours in 0.05N NaOH) were established through early crystallographic and polarimetric analyses, confirming its chiral nature at the C7 position [3]. These foundational investigations revealed Urothion as a structurally complex metabolite featuring an unusual thienopteridine core modified with amino, methylthio, and aliphatic hydroxyethyl substituents – a configuration suggesting intricate biosynthetic origins.
The 1995 breakthrough publication by Kuboyama et al. in Heterocyclic Communications represented a quantum leap in synthetic access to Urothion analogs. This work achieved the first asymmetric syntheses of both (R)- and (S)-diastereomers of 2-(1,2-dihydroxyethyl)thieno[2,3-b]quinoxaline as simplified Urothion model compounds [1]. Their synthetic strategy employed stereocontrolled methods to install the chiral dihydroxyethyl sidechain, establishing crucial structure-property relationships that illuminated the role of absolute configuration in Urothion's physicochemical behavior. This foundational work provided reference standards for subsequent metabolic studies and enabled the unambiguous confirmation of Urothion's endogenous configuration as the (R)-enantiomer.
Table 1: Foundational Properties of Urothion
| Property | Value | Method/Source |
|---|---|---|
| CAS Registry Number | 19295-31-9 | Chemical Databases [3] |
| Molecular Formula | C₁₁H₁₁N₅O₃S₂ | Elemental Analysis [3] |
| Specific Rotation ([α]D²⁰) | -20° (0.05N NaOH, 15 hrs) | Polarimetry [3] |
| Core Structure | Thieno[3,2-g]pteridin-4(1H)-one | X-ray Crystallography [7] |
Theoretical frameworks explaining Urothion's formation underwent significant evolution as analytical techniques advanced. Early biosynthetic hypotheses proposed direct enzymatic modification of pterin precursors, but the discovery of structurally analogous metabolites like urolithins (ellagitannin-derived dibenzopyran-6-one metabolites) prompted paradigm-shifting models centered on in vivo heterocyclization and redox transformations [5]. Researchers recognized that microbial metabolism in the gastrointestinal tract could convert dietary precursors into novel heterocyclic frameworks, providing a plausible pathway for Urothion's endogenous production. This conceptual shift positioned Urothion within the broader class of microbiota-derived metabolites, analogous to how urolithins arise from ellagitannin biotransformation via gut bacterial activity [5].
Mechanistic analysis of Urothion's stereochemistry became increasingly sophisticated with the application of chiral chromatography and asymmetric synthesis. Kuboyama's stereoselective synthesis of model thienoquinoxalines demonstrated that enzymatic reductions in mammalian systems preferentially generated the (R)-configured dihydroxyethyl sidechain, explaining the enantiomeric purity observed in isolated natural Urothion [1]. Computational chemistry approaches further elucidated how stereochemistry influences Urothion's molecular conformation and supramolecular interactions. Density functional theory (DFT) calculations revealed that the (R)-configuration optimally positioned the C1' hydroxyl for intramolecular hydrogen bonding with the pteridinone N5, enhancing molecular stability and potentially influencing biological recognition. This theoretical framework provided testable hypotheses regarding Urothion's potential interactions with enzymatic binding pockets or transport proteins.
Urothion research has progressed through three distinct paradigm shifts, each propelled by technological innovations:
Isolation to Synthesis Era (Pre-1990s→1995): The 1995 asymmetric synthesis of Urothion analogs by Kuboyama et al. marked a pivotal transition from purely analytical characterization to synthetic accessibility. Their stereocontrolled route to 2-[(1R)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline established reliable access to gram-scale quantities of enantiopure material, enabling: (a) absolute configuration verification of natural isolates, (b) isotopic labeling for metabolic tracing studies, and (c) structure-activity relationship investigations through analog synthesis [1]. This breakthrough transformed Urothion from a biological curiosity into a tractable synthetic target for mechanistic studies.
Metabolomics Integration (2010s→Present): The emergence of untargeted metabolomics platforms revolutionized Urothion detection and functional association. Advanced separation technologies like UHPLC-OE/MS (ultra-high performance liquid chromatography coupled with orbitrap-exactive mass spectrometry) enabled high-sensitivity screening of Urothion and structurally related pteridines in complex biological matrices [4] [6]. These methodologies revealed Urothion as part of broader metabolic networks, particularly within pathways involving:
Table 2: Evolution of Urothion Research Paradigms
| Era | Key Milestone | Methodological Advance | Conceptual Contribution |
|---|---|---|---|
| Structural Elucidation (Pre-1995) | CAS Registration (19295-31-9) | X-ray Crystallography, Polarimetry | Defined core structure and chiral properties [3] |
| Synthetic Access (1995) | Asymmetric synthesis of model compounds | Stereoselective catalysis | Enabled configuration-biological activity studies [1] |
| Metabolomics Integration (2020s) | Identification in metabolic pathways | UHPLC-OE/MS, Multivariate statistics | Linked Urothion to tryptophan/glutamate networks [4] |
| Systems Biology (Current) | Correlation with gut microbiota | 16S rRNA sequencing coupled with metabolomics | Proposed microbiome-metabolite-neuroinflammation axis [4] |
Despite these advances, significant knowledge gaps persist regarding Urothion's precise biosynthetic enzymes, regulatory mechanisms, and molecular targets. The absence of commercial reference standards until recently limited quantitative assay development, and the compound's instability under alkaline conditions complicated analytical protocols [3]. Contemporary research leverages gold nanoparticle-enhanced SALDI MS (surface-assisted laser desorption/ionization mass spectrometry) to improve detection sensitivity in biological fluids, potentially enabling biomarker applications in renal carcinoma and neurodegenerative disorders [10]. The convergence of asymmetric synthesis, computational modeling, and multi-omics integration continues to drive Urothion research toward elucidating its potential roles as a metabolic regulator, redox modulator, or interkingdom signaling molecule.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: